molecular formula C23H21NO13 B15125323 8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Cat. No.: B15125323
M. Wt: 519.4 g/mol
InChI Key: GMKHAVDYTAXBIY-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, trihydroxy, and carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphtho[2,1-g][1,3]benzodioxole core, followed by the introduction of the methoxy, nitro, and trihydroxy groups through various chemical reactions such as nitration, methylation, and hydroxylation. The final step involves the attachment of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxyl groups may contribute to its antioxidant activity.

Comparison with Similar Compounds

8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid can be compared with other similar compounds such as:

    Flavonoids: These compounds also contain multiple hydroxyl groups and exhibit antioxidant properties.

    Quinones: Compounds with similar oxidation-reduction properties.

    Nitroaromatics: Compounds with nitro groups that can undergo similar reduction reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C23H21NO13

Molecular Weight

519.4 g/mol

IUPAC Name

8-methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

InChI

InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)

InChI Key

GMKHAVDYTAXBIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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